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Compound of Interest

Compound Name: 2-Nitro-5-piperidinophenol

Cat. No.: B128972

Introduction

This technical guide provides a comprehensive overview of the spectral data expected for the
organic compound 2-Nitro-5-piperidinophenol. As a molecule of interest in medicinal
chemistry and materials science, a thorough understanding of its spectral characteristics is
crucial for its identification, characterization, and quality control. This document is intended for
researchers, scientists, and professionals in drug development who require a detailed
understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of this compound.

It is important to note that at the time of this publication, experimental spectral data for 2-Nitro-
5-piperidinophenol is not readily available in public databases. Therefore, this guide will
present predicted mass spectrometry data and illustrative NMR and IR data based on
structurally analogous compounds. These examples will serve to provide a well-founded
estimation of the expected spectral properties of 2-Nitro-5-piperidinophenol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. The predicted mass spectral data for 2-Nitro-5-piperidinophenol (C11H14N203,
Molecular Weight: 222.24 g/mol ) suggests several possible adducts that could be observed.
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Adduct Predicted m/z
[M+H]+ 223.1077
[M+Na]+ 245.0896
[M+K]+ 261.0636
[M+NH4]+ 240.1343
[M-H]- 221.0932
[M+HCOO]- 267.0987
[M+CH3COO]- 281.1143

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules
by providing information about the chemical environment of atomic nuclei.

'H NMR (Proton NMR)

The *H NMR spectrum of 2-Nitro-5-piperidinophenol is expected to show distinct signals for
the protons on the aromatic ring and the piperidine ring. The chemical shifts are influenced by
the electron-withdrawing nitro group and the electron-donating hydroxyl and piperidinyl groups.
The following table provides an illustrative representation of the expected chemical shifts (d) in
parts per million (ppm), their multiplicities, and the number of protons.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-
phenylpiperidine.
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~10.5 Singlet 1H Phenolic -OH
Aromatic H (ortho to
~7.8 Doublet 1H
NO2)
Aromatic H (meta to
~7.2 Doublet of doublets 1H
NO2)
Aromatic H (para to
~6.9 Doublet 1H
NO2)
) Piperidine -CH2-
~3.2 Triplet 4H )
(adjacent to N)
~1.7 Multiplet 4H Piperidine -CH2-
~1.6 Multiplet 2H Piperidine -CHz-

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
chemical shifts of the carbon atoms in 2-Nitro-5-piperidinophenol will be affected by the
attached functional groups.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-
phenylpiperidine.
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Chemical Shift (6, ppm) Assignment

~ 160 Aromatic C-OH

~ 145 Aromatic C-NO2z

~ 140 Aromatic C-N (piperidine)

~ 125 Aromatic CH

~ 120 Aromatic CH

~ 115 Aromatic CH

~50 Piperidine -CHz- (adjacent to N)
~ 25 Piperidine -CHa-

~24 Piperidine -CH2-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Nitro-5-piperidinophenol is
expected to show characteristic absorption bands for the hydroxyl, nitro, and amine functional
groups, as well as aromatic C-H and C=C bonds.

Data presented is illustrative and based on characteristic IR absorption frequencies.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3200 - 3600 Broad O-H stretch (phenolic)
2850 - 3000 Medium C-H stretch (aliphatic)
1590, 1480 Medium-Strong C=C stretch (aromatic)
1520 - 1560 Strong N-O asymmetric stretch (nitro)
1340 - 1380 Strong N-O symmetric stretch (nitro)
1200 - 1300 Strong C-N stretch (aromatic amine)
1150 - 1250 Strong C-O stretch (phenol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed
above.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitro-5-piperidinophenol in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent depends on
the solubility of the compound and should be free of interfering signals.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.

e 13C NMR Acquisition:
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o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm,
and a relaxation delay of 2-5 seconds.

o A larger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 3C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (FT-IR)

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-Nitro-5-piperidinophenol sample directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
o Place the sample in the spectrometer's sample holder and record the sample spectrum.

o The spectrum is typically recorded in the range of 4000 to 400 cm™1.
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Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of 2-Nitro-5-piperidinophenol in a suitable
volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Further dilute the sample as needed for the specific ionization technique.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (El).

lonization (ESI):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o The sample is ionized by applying a high voltage to a capillary, forming charged droplets
that evaporate to produce gas-phase ions.

lonization (EI):

o Introduce the sample into the ion source, where it is vaporized.

o The vaporized molecules are bombarded with a high-energy electron beam, causing
ionization and fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating
a mass spectrum.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectral data to

elucidate and confirm the structure of 2-Nitro-5-piperidinophenol.
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Spectral Data Analysis Workflow for 2-Nitro-5-piperidinophenol
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Spectral data analysis workflow.

Conclusion

This technical guide has provided a detailed overview of the expected spectral data for 2-Nitro-
5-piperidinophenol, including predicted mass spectrometry data and illustrative NMR and IR
spectra based on analogous compounds. The provided experimental protocols offer a general
framework for acquiring high-quality spectral data for this and similar organic molecules. The
logical workflow for spectral analysis underscores the synergistic use of MS, NMR, and IR
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spectroscopy for unambiguous structure elucidation and characterization. This information
serves as a valuable resource for researchers and scientists engaged in the synthesis,
analysis, and application of 2-Nitro-5-piperidinophenol.

« To cite this document: BenchChem. [Spectral Data Analysis of 2-Nitro-5-piperidinophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128972#spectral-data-of-2-nitro-5-piperidinophenol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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